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molecular formula C11H14N2O2 B8431941 5-Nitro-1-propylindoline

5-Nitro-1-propylindoline

Cat. No. B8431941
M. Wt: 206.24 g/mol
InChI Key: QJBYQCKFQWLENS-UHFFFAOYSA-N
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Patent
US06747024B1

Procedure details

Approximately 400 mg of Raney nickel is added to a mixture of 3.28 g (15.9 mmol) of 5-nitro-1-propylindoline and 4 ml (80 mmol) of hydrazine hydrate in 60 ml of absolute ethanol. The reaction mixture is heated under reflux for 5 hours. After returning to 23° C., a little silica is added to the flask and the solvent is evaporated off under vacuum. The evaporation residue is placed directly at the top of a chromatography column. The expected product is eluted using a Heptane/AcOEt mixture (1/9). A black oil is obtained which is used directly in the following stage.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][CH2:14][CH3:15])[CH2:8][CH2:7]2)([O-])=O.O.NN>[Ni].C(O)C>[CH2:13]([N:9]1[C:10]2[C:6](=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=2)[CH2:7][CH2:8]1)[CH2:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCN(C2=CC1)CCC
Name
Quantity
4 mL
Type
reactant
Smiles
O.NN
Name
Quantity
400 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After returning to 23° C.
ADDITION
Type
ADDITION
Details
a little silica is added to the flask
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum
WASH
Type
WASH
Details
The expected product is eluted
CUSTOM
Type
CUSTOM
Details
A black oil is obtained which

Outcomes

Product
Name
Type
Smiles
C(CC)N1CCC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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